molecular formula C16H19FN2O3S B7077898 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile

4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile

Cat. No.: B7077898
M. Wt: 338.4 g/mol
InChI Key: YONWRTOQJSKWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile is a complex organic compound with a unique structure that includes an azetidine ring, a sulfonyl group, and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the fluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile include other azetidine derivatives, sulfonyl compounds, and fluorobenzonitrile analogs. Examples include:

  • 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-chlorobenzonitrile
  • 4-[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-bromobenzonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3,3-dimethyl-2-(oxolan-2-yl)azetidin-1-yl]sulfonyl-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-16(2)10-19(15(16)14-4-3-7-22-14)23(20,21)12-6-5-11(9-18)13(17)8-12/h5-6,8,14-15H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONWRTOQJSKWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2CCCO2)S(=O)(=O)C3=CC(=C(C=C3)C#N)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.